molecular formula C14H11F3N2 B11994858 N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline CAS No. 133671-37-1

N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline

Katalognummer: B11994858
CAS-Nummer: 133671-37-1
Molekulargewicht: 264.25 g/mol
InChI-Schlüssel: VKCGDPJHQHRGPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C14H11F3N2 and a molecular weight of 264.25 g/mol This compound is characterized by the presence of a pyridine ring and a trifluoromethyl group attached to an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline typically involves the reaction of 3-pyridinecarboxaldehyde with 2-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activities. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(E)-1-(3-pyridinyl)ethylidene]-2-(trifluoromethyl)aniline is unique due to the presence of both a pyridine ring and a trifluoromethyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

133671-37-1

Molekularformel

C14H11F3N2

Molekulargewicht

264.25 g/mol

IUPAC-Name

1-pyridin-3-yl-N-[2-(trifluoromethyl)phenyl]ethanimine

InChI

InChI=1S/C14H11F3N2/c1-10(11-5-4-8-18-9-11)19-13-7-3-2-6-12(13)14(15,16)17/h2-9H,1H3

InChI-Schlüssel

VKCGDPJHQHRGPY-UHFFFAOYSA-N

Kanonische SMILES

CC(=NC1=CC=CC=C1C(F)(F)F)C2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.